molecular formula C7H8N2O3 B8732880 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid

Cat. No.: B8732880
M. Wt: 168.15 g/mol
InChI Key: HOZPEVQFQJSYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H8N2O3 It is characterized by a pyridazine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 5-methylpyridazin-3(2H)-one with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methyl group and the acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(4-methyl-6-oxopyridazin-1-yl)acetic acid

InChI

InChI=1S/C7H8N2O3/c1-5-2-6(10)9(8-3-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

HOZPEVQFQJSYKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate (0.575 g, 2.93 mmol) in tetrahydrofuran (3 mL), methanol (2 mL) and water (2 mL) was added 1 N lithium hydroxide solution (2.9 mL). The reaction mixture was stirred at ambient temperature for 1.5 h. After neutralized with trifluoro acetic acid, the reaction mixture was directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-45% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient). The pure fractions were lyophilized overnight to yield the title compound. LC/MS 169.2 (M+1).
Quantity
0.575 g
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reactant
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2.9 mL
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3 mL
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2 mL
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solvent
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2 mL
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solvent
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0 (± 1) mol
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